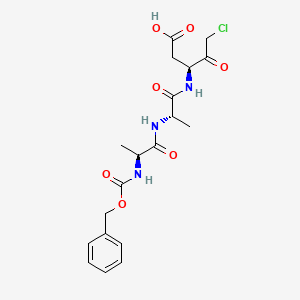![molecular formula C23H28N2O7S2 B12368703 (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a thieno[3,4-c][2,1]benzothiazepine core, a piperidine moiety, and a butenedioic acid group, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c][2,1]benzothiazepine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a halogenated benzene derivative under basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution, where a piperidine derivative reacts with an appropriate electrophile on the thieno[3,4-c][2,1]benzothiazepine core.
Attachment of the Butenedioic Acid Group: The final step involves the addition of the butenedioic acid group through a condensation reaction, typically using a dehydrating agent to facilitate the formation of the double bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to streamline the synthesis process.
化学反应分析
Types of Reactions
(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, and ion channels, which the compound can modulate to exert its effects. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Thieno[3,4-c][2,1]benzothiazepine Derivatives: Compounds with similar core structures but different substituents.
Piperidine-Containing Molecules: Compounds that feature the piperidine moiety, which can influence their biological activity.
Butenedioic Acid Derivatives: Molecules that contain the butenedioic acid group, contributing to their chemical reactivity.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide lies in its combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific applications.
属性
分子式 |
C23H28N2O7S2 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide |
InChI |
InChI=1S/C19H24N2O3S2.C4H4O4/c1-20-17-8-4-3-7-15(17)19(16-13-25-14-18(16)26(20,22)23)24-12-11-21-9-5-2-6-10-21;5-3(6)1-2-4(7)8/h3-4,7-8,13-14,19H,2,5-6,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
VRJZEAICVWVDJI-BTJKTKAUSA-N |
手性 SMILES |
CN1C2=CC=CC=C2C(C3=CSC=C3S1(=O)=O)OCCN4CCCCC4.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=CSC=C3S1(=O)=O)OCCN4CCCCC4.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


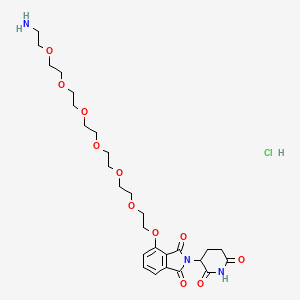
![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
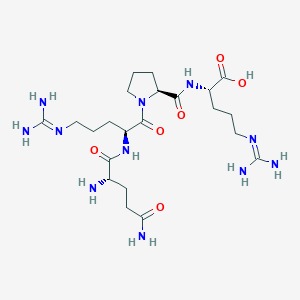
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
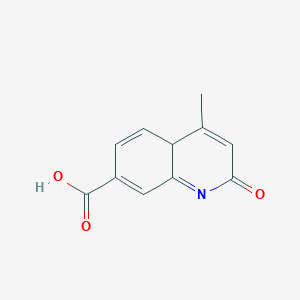
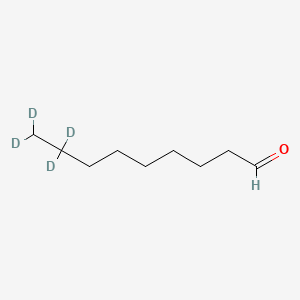
![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)
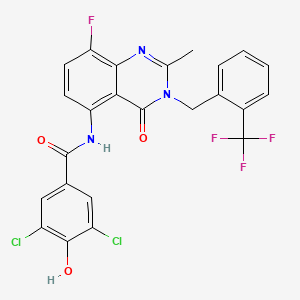
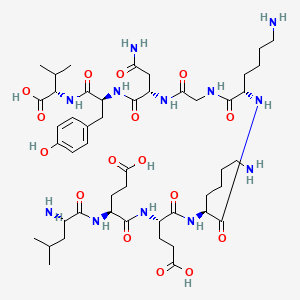
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
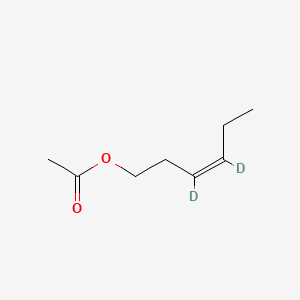
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
